molecular formula C10H12BrF2N B1380258 [(4-Bromo-2,6-difluorophenyl)methyl](propan-2-yl)amine CAS No. 1516140-57-0

[(4-Bromo-2,6-difluorophenyl)methyl](propan-2-yl)amine

Cat. No.: B1380258
CAS No.: 1516140-57-0
M. Wt: 264.11 g/mol
InChI Key: XXZWOIIDEYDWSR-UHFFFAOYSA-N
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Description

(4-Bromo-2,6-difluorophenyl)methylamine (CAS: 1516140-57-0) is a halogenated benzylamine derivative with the molecular formula C₁₀H₁₂BrF₂N and a molecular weight of 264.12 g/mol . It features a 4-bromo-2,6-difluorophenyl core attached to a methylamine group substituted with a propan-2-yl (isopropyl) moiety. This compound belongs to a series of structurally related amines where the alkyl substituent on the nitrogen atom varies (methyl, ethyl, or isopropyl), influencing steric, electronic, and physicochemical properties .

Properties

IUPAC Name

N-[(4-bromo-2,6-difluorophenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrF2N/c1-6(2)14-5-8-9(12)3-7(11)4-10(8)13/h3-4,6,14H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZWOIIDEYDWSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=C(C=C(C=C1F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Aromatic Bromination and Fluorination

Method Overview:

This approach involves initial synthesis of 4-bromo-2,6-difluoroaniline or related intermediates, followed by functionalization to introduce the methylamine moiety.

Key Steps:

  • Bromination of 2,6-difluoroaniline with bromine in acetic acid, yielding 4-bromo-2,6-difluoroaniline with high efficiency (~92%).
  • Conversion of the aniline derivative into a methylamine derivative through subsequent methylation or amination reactions.

Research Data:

Step Reagents & Conditions Yield References
Bromination Bromine, acetic acid, water 92%
Amination to methylamine Nucleophilic substitution or reductive amination Variable Literature varies

Notes:

  • Bromination is typically performed at room temperature with bromine in acetic acid, providing a high-yield intermediate.
  • The amino group can be converted to the methylamine derivative via reductive amination using formaldehyde and hydrogenation or via nucleophilic substitution with methylamine.

Direct N-Alkylation of Aromatic Amines

Method Overview:

This method involves the direct alkylation of 4-bromo-2,6-difluoroaniline with isopropyl halides or related reagents to form the N-(propan-2-yl) derivative.

Key Steps:

  • Nucleophilic substitution of the amino group with isopropyl halides or via reductive amination.
  • Use of suitable catalysts or bases such as potassium carbonate or sodium hydride to facilitate the N-alkylation.

Research Data:

Step Reagents & Conditions Yield References
N-Alkylation Isopropyl halide, base, solvent Moderate to high ,
Purification Crystallization or chromatography Variable Literature varies

Notes:

  • Alkylation reactions are optimized at controlled temperatures to prevent over-alkylation.
  • The process is often performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Multi-step Synthesis via Intermediate Formation

Method Overview:

This involves synthesizing the intermediate 4-bromo-2,6-difluoroaniline, followed by methylation and subsequent amination steps to yield the target compound.

Research Data:

Step Reagents & Conditions Yield References
Intermediate synthesis Bromination of difluoroaniline 92%
Methylation Formaldehyde or methyl iodide, reducing agents Variable
Final amination Nucleophilic substitution with propan-2-amine Data not specified Literature

Notes:

  • The intermediate synthesis is well-documented, with high yields.
  • Methylation and amination steps require careful control of reaction conditions to avoid side products.

Alternative Synthetic Routes from Heterocyclic Precursors

Method Overview:

Some research suggests constructing the aromatic core with the desired substituents via heterocyclic intermediates, followed by functional group transformations.

Research Data:

  • This method is less direct and more complex, often used for analogs rather than the specific compound .
  • It involves cyclization, halogenation, and subsequent functionalization steps.

Notes:

  • While feasible, this route is less favored due to complexity and lower overall yields.

Summary of Key Findings

Method Advantages Disadvantages Typical Yield References
Aromatic bromination + fluorination High yield, well-established Multi-step, requires careful control Up to 92%
Direct N-alkylation Simple, straightforward Possible over-alkylation, side reactions Moderate to high ,
Multi-step via intermediates Precise control, high purity Longer, more complex Variable Literature

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or acids, and reduction to form alcohols or amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, or other bases in polar aprotic solvents.

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Major Products

    Substitution: Formation of various substituted phenyl derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

  • The compound serves as a crucial building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions. Its electronic properties, influenced by the bromine and fluorine substituents, make it a valuable intermediate in synthesizing various organic compounds.

Synthetic Methodologies

  • Recent advancements in synthetic methodologies have highlighted the compound's role in developing biphenyl derivatives and other complex structures. For instance, it can be involved in cross-coupling reactions using palladium catalysts to produce fluorinated biphenyls .

Biological Research

Ligand in Biochemical Assays

  • (4-Bromo-2,6-difluorophenyl)methylamine has been investigated for its potential as a ligand in biochemical assays. Its ability to bind to specific proteins or enzymes can modulate their activity, making it a subject of interest in molecular biology studies.

Therapeutic Potential

  • Preliminary studies suggest that this compound may have therapeutic properties. Its structural features allow it to interact with various biological targets, potentially leading to drug development applications targeting specific receptors or enzymes involved in diseases.

Pharmaceutical Applications

Drug Development

  • The compound is explored as a precursor for drug development due to its unique structural characteristics. Research indicates that the difluorophenyl group enhances lipophilicity and receptor binding affinity, which are critical factors in medicinal chemistry .

Case Studies

  • Several case studies have documented the synthesis and evaluation of analogs of (4-Bromo-2,6-difluorophenyl)methylamine for their biological activities. These studies focus on its binding affinity to specific receptors and enzymes, elucidating its potential therapeutic roles.

Industrial Applications

Specialty Chemicals and Materials

  • In industrial settings, (4-Bromo-2,6-difluorophenyl)methylamine is utilized in synthesizing specialty chemicals and materials, including polymers and advanced materials. Its reactivity facilitates the development of novel compounds with tailored properties for specific applications.

Data Summary

Application Area Details
Chemical SynthesisBuilding block for complex organic molecules; involved in coupling reactions
Biological ResearchLigand for biochemical assays; potential therapeutic applications
Pharmaceutical ApplicationsPrecursor for drug development; enhances binding affinity to receptors
Industrial ApplicationsUsed in synthesizing specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of (4-Bromo-2,6-difluorophenyl)methylamine depends on its specific application. In biochemical assays, it may act as a ligand binding to specific proteins or enzymes, modulating their activity. In organic synthesis, its reactivity is governed by the electronic effects of the bromine and fluorine substituents, which influence the compound’s nucleophilicity and electrophilicity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Varying Alkyl Substituents

The target compound’s closest analogues differ in the alkyl group attached to the nitrogen atom (Table 1).

Table 1. Comparison of [(4-Bromo-2,6-difluorophenyl)methyl]amine derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number
(4-Bromo-2,6-difluorophenyl)methylamine C₈H₈BrF₂N 236.07 1538138-29-2
(4-Bromo-2,6-difluorophenyl)methylamine C₉H₁₀BrF₂N 250.09 1506414-62-5
(4-Bromo-2,6-difluorophenyl)methylamine C₁₀H₁₂BrF₂N 264.12 1516140-57-0

Key Observations :

  • Lipophilicity : Increasing alkyl chain length (methyl → ethyl → isopropyl) enhances lipophilicity, which may improve membrane permeability in bioactive contexts .

Positional and Functional Group Isomers

N-[(3-Bromo-4-fluorophenyl)methyl]propan-2-ylamine (CAS: 1016717-82-0)

This positional isomer features bromine and fluorine at the 3- and 4-positions (vs. 4-bromo-2,6-difluoro in the target compound). Differences include:

  • Electronic Effects : The 2,6-difluoro substitution in the target compound creates a symmetrical electron-withdrawing environment, polarizing the aromatic ring more uniformly than the asymmetric 3-bromo-4-fluoro isomer .
  • Crystallography : Symmetrical substitution patterns (e.g., 2,6-difluoro) may favor crystalline packing, as evidenced by the widespread use of SHELX programs for such structures .
4-Bromo-2,6-difluoroaniline (CAS: 67567-26-4)

Unlike the target compound, this analogue lacks the benzylamine side chain, featuring a primary amine directly attached to the aromatic ring. Key differences:

  • Basicity : The primary amine in 4-bromo-2,6-difluoroaniline is more basic (pKa ~3–4) compared to the tertiary amine in the target compound (predicted pKa ~9–10 due to alkyl substitution) .

Halogenated Analogues in Medicinal Chemistry

Compounds like Ethyl 3-[(4-Bromo-2,6-dimethylphenyl)(2-chloro-5-nitropyrimidin-4-yl)amino]propanoate (, Compound 18) highlight the role of halogenated aryl groups in drug design. Comparisons include:

  • Bioactivity : Bromine and fluorine substituents enhance binding to hydrophobic pockets in enzymes (e.g., HIV-1 NNRTIs), but the isopropyl group in the target compound may reduce off-target interactions due to steric bulk .
  • Metabolic Stability : Fluorine atoms improve metabolic stability by resisting oxidative degradation, a feature shared with the target compound .

Physicochemical and Reactivity Profiles

  • Solubility : The isopropyl derivative’s higher molecular weight (264.12 g/mol) suggests lower aqueous solubility compared to methyl (236.07 g/mol) and ethyl (250.09 g/mol) analogues .
  • Reactivity : The electron-withdrawing fluorine atoms activate the aromatic ring for electrophilic substitution at the 3- and 5-positions , while bromine serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Biological Activity

(4-Bromo-2,6-difluorophenyl)methylamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant studies that highlight its therapeutic potential.

The compound has the molecular formula C10H12BrF2NC_{10}H_{12}BrF_2N and is characterized by the presence of a bromine atom, two fluorine atoms, and an amine functional group. These substituents contribute to its reactivity and interaction with biological systems.

Synthesis

The synthesis of (4-Bromo-2,6-difluorophenyl)methylamine typically involves methods such as nucleophilic substitution reactions or reductive amination techniques. For instance, the compound can be synthesized from 4-bromo-2,6-difluorobenzaldehyde through a reductive amination process with isopropylamine under controlled conditions .

Antimicrobial Activity

Recent studies have indicated that compounds containing similar structural motifs exhibit antimicrobial properties. For example, derivatives of difluorophenyl compounds have shown significant activity against various bacterial strains, suggesting that (4-Bromo-2,6-difluorophenyl)methylamine may possess similar properties .

Anti-inflammatory Effects

Research into related compounds has revealed potential anti-inflammatory activities. For instance, certain difluorinated aromatic amines have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammatory processes . The presence of the difluoro group may enhance the compound's ability to modulate inflammatory pathways.

Neuroactive Properties

The compound's amine functionality suggests potential neuroactive properties. Studies on similar amines have highlighted their roles as neurotransmitter precursors or modulators in neurological pathways. This opens avenues for exploring (4-Bromo-2,6-difluorophenyl)methylamine as a candidate for neurological disorders .

Case Studies

  • Antimicrobial Efficacy : A study evaluating various difluorinated compounds demonstrated that those with bromine substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria. This suggests that (4-Bromo-2,6-difluorophenyl)methylamine could be effective against resistant strains .
  • Inflammation Models : In vitro assays using cell lines treated with inflammatory stimuli showed that derivatives with similar structures reduced cytokine production significantly, indicating a potential role for (4-Bromo-2,6-difluorophenyl)methylamine in managing inflammation .
  • Neuroprotective Studies : Preliminary studies on related compounds have shown neuroprotective effects in models of oxidative stress. The presence of the difluoro group may contribute to stability against reactive oxygen species, suggesting that further exploration of this compound in neuroprotective contexts could be fruitful .

Data Tables

Property Value/Description
Molecular FormulaC10H12BrF2NC_{10}H_{12}BrF_2N
Potential ActivitiesAntimicrobial, Anti-inflammatory
Synthesis MethodsReductive amination
Key Functional GroupsAmine, Bromine, Difluoro

Q & A

Q. What synthetic methodologies are suitable for preparing (4-Bromo-2,6-difluorophenyl)methylamine?

A two-step approach is commonly employed:

Precursor Synthesis : Start with 4-bromo-2,6-difluoroaniline (CAS 67567-26-4, ), a halogenated aromatic amine. React it with a methylating agent (e.g., methyl iodide) under basic conditions to introduce the methyl group.

Reductive Amination : Treat the resulting intermediate with acetone (propan-2-one) under hydrogen gas in the presence of a nickel or palladium catalyst to form the secondary amine .
Key Considerations : Optimize reaction temperature (50–80°C) and solvent polarity (e.g., THF or DMF) to minimize competing side reactions like over-alkylation.

Q. How can the purity and identity of this compound be validated experimentally?

  • HPLC/LC-MS : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity (>95%). Confirm molecular weight via ESI-MS (expected [M+H]+: ~274.1 g/mol based on C10H11BrF2N) .
  • NMR Spectroscopy : 1H NMR in CDCl3 should show signals for the isopropyl group (δ 1.0–1.2 ppm, doublet), aromatic protons (δ 6.8–7.2 ppm, doublets due to fluorine coupling), and methylene group (δ 3.5–3.8 ppm) .

Q. What are the critical safety protocols for handling this compound?

  • Hazards : Irritant (H315, H319) and respiratory sensitizer (H335) per analogous brominated amines ().
  • Storage : Store in airtight containers at –20°C under inert gas (argon) to prevent degradation. Avoid exposure to moisture and light .
  • PPE : Use nitrile gloves, safety goggles, and fume hoods during synthesis and handling .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

  • X-ray Crystallography : Use SHELXL () to refine single-crystal structures. Key parameters:
    • Torsion Angles : Analyze the dihedral angle between the bromophenyl ring and the amine group to assess conjugation.
    • Intermolecular Interactions : Identify halogen bonding (Br···F) and hydrogen bonding (N–H···F) using Mercury software.
      Example: A related structure, (Z)-4-Bromo-N-{(Z)-3-[(4-bromo-2,6-diisopropylphenyl)imino]butan-2-ylidene}-2,6-diisopropylaniline (), shows Br···Br interactions (3.4 Å), suggesting potential halogen bonding in the target compound.

Q. What computational strategies predict this compound’s binding affinity to biological targets?

  • Molecular Docking : Use AutoDock Vina () with the following workflow:
    • Protein Preparation : Retrieve a target receptor (e.g., serotonin receptor 5-HT2A) from the PDB. Remove water molecules and add polar hydrogens.
    • Ligand Parameterization : Assign Gasteiger charges and rotatable bonds to the compound.
    • Grid Box Setup : Center the box on the binding pocket (e.g., dimensions: 25 × 25 × 25 Å).
    • Scoring : Analyze binding poses with the lowest ΔG values (< –8 kcal/mol indicates strong affinity).
      Validation : Cross-check results with MD simulations (AMBER or GROMACS) to assess stability over 100 ns.

Q. How do fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

  • Suzuki-Miyaura Coupling : Fluorine at the 2,6-positions deactivates the aromatic ring, directing palladium catalysts to the para position (relative to bromine).
    Example Reaction :
    • React with phenylboronic acid (1.2 eq.), Pd(PPh3)4 (5 mol%), K2CO3 (2 eq.) in dioxane/water (4:1) at 80°C for 12 h.
    • Yield : ~70% (predicted via Hammett σmeta values for fluorine: +0.34) .
      Contradictions : Fluorine’s electron-withdrawing effect may reduce nucleophilic attack at the methylene group, requiring higher catalyst loading.

Q. What analytical techniques resolve discrepancies in reported synthetic yields?

  • GC-MS Headspace Analysis : Detect volatile byproducts (e.g., unreacted acetone) to identify incomplete reductive amination.

  • Troubleshooting Table :

    IssueCauseSolution
    Low Yield (<40%)Competing N-alkylationUse bulkier amines (e.g., tert-butylamine) to sterically hinder over-alkylation .
    Impurity at δ 5.2 ppm (1H NMR)Residual precursorPurify via flash chromatography (hexane/EtOAc 4:1) .

Methodological Notes

  • Data Reproducibility : Replicate crystallographic conditions () using a Rigaku XtaLAB diffractometer (Mo Kα radiation, λ = 0.71073 Å).
  • Ethical Compliance : Adhere to institutional guidelines for halogenated waste disposal ().

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(4-Bromo-2,6-difluorophenyl)methyl](propan-2-yl)amine
Reactant of Route 2
Reactant of Route 2
[(4-Bromo-2,6-difluorophenyl)methyl](propan-2-yl)amine

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